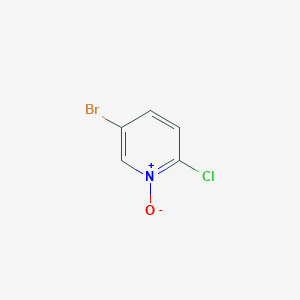

5-Bromo-2-chloropyridine 1-oxide

Description

The exact mass of the compound 5-Bromo-2-chloropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Br)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584877 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-43-4 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 889865-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine 1-oxide

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-chloropyridine 1-oxide

5-Bromo-2-chloropyridine 1-oxide is a heterocyclic compound of significant interest in medicinal and materials chemistry. It belongs to the versatile class of pyridine N-oxides, which exhibit unique reactivity compared to their parent pyridine analogues.[1] The N-oxide moiety enhances the molecule's dipole moment and water solubility while modulating the electronic properties of the pyridine ring, making it a valuable synthetic intermediate.[1][2] The presence of two distinct halogen atoms—bromine at the 5-position and chlorine at the 2-position—provides orthogonal reactive handles for sequential, regioselective functionalization in cross-coupling and nucleophilic substitution reactions.[3][4]

This guide provides a comprehensive framework for the structural elucidation of 5-Bromo-2-chloropyridine 1-oxide. As Senior Application Scientists, we emphasize not just the what but the why—grounding each analytical step in solid chemical principles. The narrative that follows integrates spectroscopic, crystallographic, and computational methods into a cohesive, self-validating workflow designed to provide an unambiguous structural assignment and a deep understanding of the molecule's physicochemical properties.

Part 1: Synthesis and Purification

A robust structural analysis begins with a pure sample. The synthesis of 5-Bromo-2-chloropyridine 1-oxide is typically achieved via the oxidation of the commercially available precursor, 5-Bromo-2-chloropyridine.

The choice of oxidant is critical. While various reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed for its high efficiency and mild reaction conditions, minimizing the risk of side reactions.[2] The N-O bond formation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic landscape of the aromatic ring.[5]

Sources

- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. baranlab.org [baranlab.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chloropyridine 1-oxide (CAS No: 889865-43-4), a key intermediate in medicinal chemistry and drug development. This document delves into the structural and electronic characteristics of the molecule, supported by spectroscopic analysis and predictive data. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of its fundamental properties, including melting point, solubility, and pKa, ensuring scientific integrity and reproducibility. Safety and handling protocols are also addressed to provide a complete operational framework for researchers.

Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine 1-oxide

5-Bromo-2-chloropyridine 1-oxide is a halogenated pyridine N-oxide derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. The strategic placement of the bromo and chloro substituents, coupled with the electronic influence of the N-oxide functionality, imparts unique reactivity and allows for selective functionalization. The N-oxide group not only modifies the electron density of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic reagents, but can also enhance the solubility of the parent molecule in polar solvents.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies and for the optimization of reaction conditions, ultimately leading to the efficient development of novel therapeutic agents.

Core Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-chloropyridine 1-oxide is presented in the table below. These values are a combination of reported data and theoretically predicted parameters.

| Property | Value | Source(s) |

| CAS Number | 889865-43-4 | [2][3] |

| Molecular Formula | C₅H₃BrClNO | [2][3] |

| Molecular Weight | 208.44 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 115 - 119 °C | [2][3] |

| Boiling Point (Predicted) | 362.4 ± 22.0 °C at 760 mmHg | [2] |

| LogP (Predicted) | 2.531 | [2] |

| Purity | Typically ≥97% | [2][4] |

Synthesis and Structural Elucidation

Synthetic Pathway: N-Oxidation of 5-Bromo-2-chloropyridine

The most direct and efficient synthesis of 5-Bromo-2-chloropyridine 1-oxide involves the N-oxidation of the commercially available precursor, 5-bromo-2-chloropyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, a reliable method utilizes a combination of urea-hydrogen peroxide adduct and trifluoroacetic anhydride.[5] This system provides a safe and effective means of oxidation with good yields.

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyridine 1-oxide [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyridine (1.0 equivalent) in a suitable solvent such as chloroform.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add urea-hydrogen peroxide adduct (1.1 equivalents) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for approximately 40 minutes at room temperature.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-2-chloropyridine 1-oxide. A reported yield for this transformation is 78%.[5]

Caption: Synthetic route to 5-Bromo-2-chloropyridine 1-oxide.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the 6-position (adjacent to the N-oxide) is expected to be the most downfield, likely appearing as a doublet. The proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will also be a doublet. The electron-withdrawing effects of the chloro, bromo, and N-oxide functionalities will cause a general downfield shift of all protons compared to pyridine itself. For reference, the aromatic protons of 2-chloropyridine N-oxide appear between δ 7.28 and 8.41 ppm in CDCl₃.[6] The protons of 3-bromopyridine N-oxide appear between δ 7.21 and 8.40 ppm in CDCl₃.[6]

-

¹³C NMR: The carbon NMR spectrum is anticipated to display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C2) and the carbon atom adjacent to the N-oxide (C6) are expected to be the most deshielded. The carbon bearing the bromine (C5) will also be significantly downfield. For comparison, the carbon signals for 2-chloropyridine N-oxide in a mixed solvent system appear at δ 123.8, 126.0, 126.9, 140.3, and 141.5 ppm.[6]

3.2.2. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹.[7] The exact position of this band is sensitive to the electronic nature of the substituents on the pyridine ring. The spectrum will also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl and C-Br stretching vibrations at lower wavenumbers.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of 5-Bromo-2-chloropyridine 1-oxide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (208.44 g/mol ). Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic isotopic cluster. The most common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺).[8] Further fragmentation may involve the loss of the halogen substituents.

Experimental Determination of Physicochemical Properties

For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of 5-Bromo-2-chloropyridine 1-oxide is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

-

Slow Heating: For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from about 10-15 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10]

Experimental Protocol: Shake-Flask Solubility Determination [9]

-

Sample Preparation: Add an excess amount of solid 5-Bromo-2-chloropyridine 1-oxide to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, DMSO, chloroform).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in the respective solvent, typically expressed in mg/mL or mol/L.

pKa Determination (UV-Vis Spectrophotometry)

The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[11][12][13] This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy [12]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa of the compound.

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromo-2-chloropyridine 1-oxide in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.

Safety and Handling

5-Bromo-2-chloropyridine 1-oxide is classified as a hazardous substance and should be handled with appropriate precautions.[2][4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-Bromo-2-chloropyridine 1-oxide. The combination of reported data, spectroscopic predictions, and detailed experimental protocols offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough grasp of these properties is essential for the rational design of synthetic routes and the successful application of this versatile building block in the creation of novel and complex molecular architectures.

References

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4. (2025, September 12). Chemsrc. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

- Ram, H. N. A., & van der Westhuizen, J. H. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

- Bautista-Aguilera, Ó. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(2), 144–148.

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). StuDocu. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2014). National Institutes of Health. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (2016). ScienceDirect. Retrieved from [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

-

446. N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides. (1956). Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved from [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.

-

One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... (n.d.). ResearchGate. Retrieved from [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025, January 9). The Journal of Organic Chemistry. Retrieved from [Link]

-

5-Bromo-2-chloropyridine 1-oxide. (n.d.). LookChem. Retrieved from [Link]

-

Pyridine, 1-oxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Studies in heterocyclic N-oxides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-Bromopyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloropyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

5-Bromo-2-chloropyridine N-oxide. (2025, September 12). Chemsrc. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-chloropyridine N-oxide | 889865-43-4 [amp.chemicalbook.com]

- 4. 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-2-chloropyridine 1-oxide|lookchem [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Introduction: The Strategic Importance of 5-Bromo-2-chloropyridine 1-oxide

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridine 1-oxide

5-Bromo-2-chloropyridine 1-oxide (CAS No: 889865-43-4) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.[1][2][3] Its unique arrangement of a pyridine N-oxide moiety, a bromine atom, and a chlorine atom provides multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecules. This strategic importance is most pronounced in the fields of drug discovery and agrochemicals, where it serves as a key precursor for developing novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.

The pyridine N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its parent heterocycle.[4][5] The N-O bond introduces a dipole moment, rendering the ring more susceptible to both nucleophilic and electrophilic attack and enabling unique synthetic transformations not readily achievable with simple pyridines.[5][6] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthesis pathways for 5-Bromo-2-chloropyridine 1-oxide, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for successful synthesis.

Primary Synthetic Strategy: Direct N-Oxidation

The most direct and widely employed strategy for the synthesis of 5-Bromo-2-chloropyridine 1-oxide is the N-oxidation of the readily available precursor, 5-Bromo-2-chloropyridine (CAS No: 53939-30-3).[7][8] This transformation involves the direct delivery of an oxygen atom to the nitrogen of the pyridine ring. The choice of oxidizing agent is paramount and is dictated by factors such as scale, cost, safety, and desired chemoselectivity.

The core principle involves the nucleophilic pyridine nitrogen attacking an electrophilic oxygen source. Several classes of reagents have been proven effective, with peroxyacids being the most common.

Diagram: General Synthesis Pathway

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-2-chloropyridine 1-oxide|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. baranlab.org [baranlab.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-chloropyridine | 53939-30-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of 5-Bromo-2-chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring holds a place of prominence. This guide provides an in-depth exploration of the reactivity profile of a highly versatile, yet nuanced, building block: 5-Bromo-2-chloropyridine 1-oxide . Our discussion will navigate the electronic intricacies imparted by the N-oxide functionality and the two distinct halogen atoms, offering field-proven insights into its synthetic applications. We will dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducible success in your laboratory.

The Electronic Influence of the N-oxide: A Paradigm Shift in Pyridine Reactivity

The introduction of an N-oxide group fundamentally alters the electronic character of the pyridine ring. The lone pair of the nitrogen atom is engaged in a dative bond with oxygen, which has profound consequences for the molecule's reactivity. This transformation from a simple pyridine to a pyridine N-oxide can be viewed as a strategic activation.

The N-oxide group acts as a powerful electron-donating group through resonance, enriching the electron density at the C2 (ortho) and C4 (para) positions. Simultaneously, it exerts an electron-withdrawing inductive effect. This dual nature is the key to understanding the reactivity of 5-Bromo-2-chloropyridine 1-oxide. The increased electron density at the C2 and C4 positions makes them more susceptible to electrophilic attack, while the overall electron-withdrawing nature of the N-oxide enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles.[1][2]

In the case of 5-Bromo-2-chloropyridine 1-oxide, the interplay of the N-oxide with the two halogen substituents creates a fascinating reactivity profile. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing N-oxide group. Conversely, the bromine atom at the C5 position is the preferred site for metal-catalyzed cross-coupling reactions, a preference governed by the relative bond strengths of C-Br versus C-Cl.[3]

Synthesis of 5-Bromo-2-chloropyridine 1-oxide

The reliable synthesis of the title compound is the crucial first step for its utilization. The most common approach involves the direct oxidation of the parent pyridine, 5-Bromo-2-chloropyridine.

Experimental Protocol: Oxidation of 5-Bromo-2-chloropyridine

This protocol outlines a standard procedure for the N-oxidation of 5-bromo-2-chloropyridine.[4]

Materials:

-

5-Bromo-2-chloropyridine

-

Urea-hydrogen peroxide adduct

-

Trifluoroacetic anhydride

-

Chloroform

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 5-bromo-2-chloropyridine (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add urea-hydrogen peroxide adduct (1.5 eq) portion-wise, followed by the slow addition of trifluoroacetic anhydride (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-chloropyridine 1-oxide.

Expected Yield: ~78%[4]

Navigating the Reaction Pathways: A Tale of Two Halogens

The synthetic utility of 5-Bromo-2-chloropyridine 1-oxide lies in the ability to selectively functionalize either the C2 or C5 position. This regioselectivity is dictated by the choice of reaction conditions and reagents.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent N-oxide group. This allows for the selective displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, leaving the bromide at C5 untouched.[5]

Mechanism of SNAr at C2:

Caption: SNAr mechanism at the C2 position.

Experimental Protocol: Amination at the C2 Position

This representative protocol describes the nucleophilic substitution of the C2-chloro group with an amine.

Materials:

-

5-Bromo-2-chloropyridine 1-oxide

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-2-chloropyridine 1-oxide (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The carbon-bromine bond at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This allows for selective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at this position.[3]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C5 position of the pyridine N-oxide and an organoboron reagent.[6][7]

Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-chloropyridine 1-oxide with an arylboronic acid.[6][8]

Materials:

-

5-Bromo-2-chloropyridine 1-oxide

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried Schlenk flask, combine 5-Bromo-2-chloropyridine 1-oxide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C triple bond at the C5 position by reacting with a terminal alkyne.[9][10]

Experimental Protocol: Sonogashira Coupling

This is a representative protocol for the Sonogashira coupling reaction.[11]

Materials:

-

5-Bromo-2-chloropyridine 1-oxide

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloropyridine 1-oxide (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C5 position, providing access to 5-amino-2-chloropyridine 1-oxide derivatives.[12][13]

Buchwald-Hartwig Amination Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is provided below.[14]

Materials:

-

5-Bromo-2-chloropyridine 1-oxide

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

-

Add 5-Bromo-2-chloropyridine 1-oxide and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary

| Reaction Type | Position | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| N-Oxidation | N/A | Urea-H₂O₂/TFAA | N/A | Chloroform | 0-20 | ~78 | [4] |

| SNAr (Amination) | C2 | Amine | K₂CO₃ | DMF | 80-100 | Good to Excellent | [5] |

| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | 70-95 | [6][8] |

| Sonogashira | C5 | Pd(PPh₃)₄/CuI | Et₃N | THF | RT-60 | 60-90 | [9][11] |

| Buchwald-Hartwig | C5 | Pd₂(dba)₃/Ligand | NaOtBu | Toluene | 80-110 | 65-95 | [12][14] |

Conclusion: A Versatile Tool for Molecular Innovation

5-Bromo-2-chloropyridine 1-oxide emerges as a powerful and versatile building block for the synthesis of complex substituted pyridines. The strategic presence of the N-oxide group, in concert with the differential reactivity of the chloro and bromo substituents, provides a predictable and controllable platform for sequential functionalization. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers in drug discovery and materials science can unlock the full potential of this valuable synthetic intermediate, paving the way for the creation of novel and impactful molecules.

References

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

- ResearchGate. (n.d.). Activated C−H bonds in pyridine N‐oxides and other aromatics.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

- BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268.

- Sourcing, A. (n.d.). Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing.

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

-

LookChem. (n.d.). 5-Bromo-2-chloropyridine 1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Black, D. A., & Arndtsen, B. A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- The Versatility of 5-Bromo-2-chloropyridine in Modern Organic Synthesis. (n.d.). An article on a chemical supplier's website.

- Al-Zoubi, W. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(49), 27831-27851.

- MDPI. (n.d.). Palladium-Catalyzed Reactions.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Razafindrainibe, F., et al. (2017). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(55), 13601-13605.

- Kashani, S. K., & Jessiman, J. E. (2020).

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

- Jia, Y. M., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)

- Liu, S., & Tzschucke, C. C. (2016). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.

- BenchChem. (2025). Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide: A Comparative Guide.

- Balfour, M. N., et al. (2019). Combination of Sonogashira Coupling and 5-Endo-Dig Cyclization for the Synthesis of 2,6-Disubstituted-5-Azaindoles.

- Miura, Y., Yoshida, M., & Hamana, M. (1993). Synthesis of 2,3-Fused Quinolines from 3-Substituted Quinoline 1-Oxides. Part II. Heterocycles, 36(5), 1015-1026.

- Raju, R., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(16), 9699-9713.

- Jia, Y. M., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.

- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.

- Raju, R., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(16), 9699-9713.

- Ryng, S., et al. (1995). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. Archiv der Pharmazie, 328(5), 459-462.

Sources

- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. 5-Bromo-2-chloropyridine 1-oxide|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility Characteristics of 5-Bromo-2-chloropyridine 1-oxide in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-2-chloropyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, alongside detailed, field-proven protocols for empirical determination.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-2-chloropyridine 1-oxide is a cornerstone of successful chemical process development and formulation.[1] It dictates the choice of reaction media, purification strategies, and ultimately, the bioavailability of a potential drug substance. An intimate understanding of a compound's behavior in various solvents is therefore not just advantageous, but essential for timely and cost-effective research and development.

5-Bromo-2-chloropyridine 1-oxide is a heterocyclic organic compound with a molecular formula of C5H3BrClNO and a molecular weight of approximately 208.44 g/mol .[2][3][4] It typically presents as a solid with a melting point in the range of 115-119 °C.[2][3] The presence of a pyridine N-oxide moiety, along with bromo and chloro substituents, imparts a unique electronic and steric profile that significantly influences its interaction with various solvents.

This guide will first delve into the theoretical underpinnings of solubility, correlating the physicochemical properties of 5-Bromo-2-chloropyridine 1-oxide with the characteristics of common laboratory solvents. Subsequently, it will provide detailed, step-by-step experimental protocols for accurately determining its solubility, ensuring a self-validating and reproducible approach.

Part 1: Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Characteristics of 5-Bromo-2-chloropyridine 1-oxide:

-

Polarity: The pyridine N-oxide group introduces a significant dipole moment, making the molecule polar. The electronegative oxygen atom draws electron density from the aromatic ring, creating a region of partial negative charge, while the nitrogen and the ring carbons bear partial positive charges.

-

Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. This is a crucial factor in its solubility in protic solvents like water and alcohols.

-

Substituent Effects: The bromo and chloro groups are electron-withdrawing and increase the overall polarity of the molecule. However, their bulkiness may also introduce steric hindrance, affecting solvent interaction.

Classification of Common Laboratory Solvents:

To systematically evaluate the solubility of 5-Bromo-2-chloropyridine 1-oxide, it is useful to categorize solvents based on their polarity and hydrogen bonding capabilities.[5]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding as both donors and acceptors.[6] Given the hydrogen bond accepting capability of 5-Bromo-2-chloropyridine 1-oxide, good solubility can be anticipated in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[5][6] They are effective at solvating polar molecules through dipole-dipole interactions. It is expected that 5-Bromo-2-chloropyridine 1-oxide will exhibit considerable solubility in these solvents.

-

Nonpolar Solvents: These include hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane. They have low dielectric constants and are generally poor solvents for polar compounds.[5] The solubility of 5-Bromo-2-chloropyridine 1-oxide is expected to be limited in these solvents.

The interplay between the molecular features of 5-Bromo-2-chloropyridine 1-oxide and the properties of these solvent classes forms the basis for designing a comprehensive solubility screening study.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data.[1] This section provides detailed protocols for two widely accepted methods: the Equilibrium Shake-Flask Method and a High-Throughput Screening approach.

The "Gold Standard": Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic equilibrium solubility.[1] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow:

A simplified workflow for the equilibrium shake-flask method.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of 5-Bromo-2-chloropyridine 1-oxide that is in excess of its expected solubility and add it to a sealed vial.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[7][8]

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifugation followed by filtration through a chemically compatible filter (e.g., 0.22 µm PTFE) is recommended.[7][8]

-

-

Quantification:

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Self-Validating System: The protocol's trustworthiness is enhanced by including multiple time points for equilibration to demonstrate that a true equilibrium has been achieved. Additionally, analyzing the solid residue by techniques like X-ray powder diffraction (XRPD) can confirm if any polymorphic or solvate transformation has occurred during the experiment.[8]

High-Throughput Solubility Screening

For early-stage drug discovery and process development where rapid screening in multiple solvents is required, high-throughput methods are invaluable.[10][11][12] These methods often use smaller sample sizes and automated liquid handling. A common approach involves kinetic solubility measurement, which can provide a good initial estimate of thermodynamic solubility.

Experimental Workflow:

A general workflow for high-throughput kinetic solubility screening.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 5-Bromo-2-chloropyridine 1-oxide in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.

-

Add the desired aqueous buffer or organic solvent to each well. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.[10]

-

-

Incubation and Measurement:

-

Seal the plate and incubate for a defined period (e.g., 1-2 hours) at room temperature with shaking.

-

Measure the turbidity of the resulting solutions using a nephelometer or a plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

-

Alternatively, the plates can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS/MS.[13]

-

Causality Behind Experimental Choices: The use of DMSO as the initial solvent is due to its high solubilizing power for a wide range of organic compounds. The subsequent dilution into an aqueous or organic medium triggers precipitation if the compound's solubility limit is exceeded. This method is rapid and requires minimal compound, making it ideal for early-stage screening.[13]

Part 3: Data Presentation and Interpretation

To facilitate easy comparison and interpretation, the solubility data should be summarized in a structured table.

Table 1: Predicted and Experimentally Determined Solubility of 5-Bromo-2-chloropyridine 1-oxide

| Solvent Class | Solvent | Polarity Index (P') | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Water | 10.2 | Moderate | To be determined |

| Methanol | 5.1 | High | To be determined | |

| Ethanol | 4.3 | High | To be determined | |

| Polar Aprotic | Acetonitrile | 5.8 | High | To be determined |

| Acetone | 5.1 | High | To be determined | |

| Dimethylformamide (DMF) | 6.4 | Very High | To be determined | |

| Dimethyl sulfoxide (DMSO) | 7.2 | Very High | To be determined | |

| Nonpolar | Toluene | 2.4 | Low | To be determined |

| Dichloromethane | 3.1 | Moderate to Low | To be determined | |

| Hexane | 0.1 | Very Low | To be determined |

Note: Polarity Index values are from Snyder, L. R. (1978).[14]

Interpretation of Results:

The experimentally determined solubility values should be correlated with the solvent properties. For instance, a high solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. High solubility in polar aprotic solvents would highlight the significance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents would be consistent with the polar nature of 5-Bromo-2-chloropyridine 1-oxide.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-chloropyridine 1-oxide. By combining theoretical principles with robust, validated experimental protocols, researchers can confidently generate accurate and reliable solubility data. This information is paramount for making informed decisions throughout the chemical development lifecycle, from reaction optimization and purification to final product formulation. The methodologies described herein are designed to be adaptable and can be applied to a wide range of compounds, ensuring their continued relevance in the dynamic field of chemical and pharmaceutical research.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery.mAbs,

- Equilibrium Solubility Assays Protocol.AxisPharm,

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.Chinese Pharmaceutical Journal,

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.Journal of Pharmaceutical Sciences,

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.Unknown Source,

- Procedure For Determining Solubility of Organic Compounds.Scribd,

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Solvents and Polarity.University of Rochester Department of Chemistry,

- Polarity of Solvents.Unknown Source,

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.Semantic Scholar,

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Experiment: Solubility of Organic & Inorganic Compounds.Unknown Source,

- High Throughput Measurement of Compound Solubility and Physical Form with BMI.Solve Scientific,

- What Is a Polar Solvent? 9 Common Types And Uses.Unknown Source,

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- How to determine the solubility of organic compounds.Quora,

- 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4.Chemsrc,

- Solubility of Organic Compounds.Unknown Source,

- Summary of Key Physical D

- Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing.Dakenchem,

- Solvent.Wikipedia,

- 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414.PubChem,

- Annex 4.

- 5-Bromo-2-chloropyridineN-oxide Formula.ECHEMI,

- 5-Bromo-2-chloropyridine, 98% 5 g.thermofisher.com,

- 5-Bromo-2-chloropyridine 1-oxide.LookChem,

- 5-Bromo-2-chloropyridine N-oxide.Santa Cruz Biotechnology,

- 53939-30-3|5-Bromo-2-chloropyridine|BLD Pharm.BLD Pharm,

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. | Semantic Scholar [semanticscholar.org]

- 13. solvescientific.com.au [solvescientific.com.au]

- 14. Summary of Key Physical Data for Solvents [fishersci.co.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Bromo-2-chloropyridine 1-oxide

Introduction

5-Bromo-2-chloropyridine 1-oxide is a halogenated heterocyclic N-oxide, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a pyridine N-oxide moiety, combined with halogen substituents, imparts unique reactivity but also introduces potential thermal hazards. The N-O bond in heterocyclic N-oxides is inherently energetic, and its cleavage can initiate exothermic decomposition. A thorough understanding of the thermal stability, decomposition pathway, and potential for runaway reactions is therefore not merely an academic exercise but a critical prerequisite for the safe handling, storage, and utilization of this compound in any research or manufacturing setting.

This guide provides a comprehensive technical overview of 5-Bromo-2-chloropyridine 1-oxide, focusing on its thermal properties. While specific experimental data on its decomposition is not extensively published, this document synthesizes available safety information, general chemical principles of related compounds, and established best practices for thermal hazard evaluation. It is intended to equip researchers, process chemists, and safety professionals with the knowledge to handle this reagent responsibly and to design robust experimental protocols for its thermal characterization.

Compound Profile and Physicochemical Properties

5-Bromo-2-chloropyridine 1-oxide is a solid at room temperature. Its key identifying information and physical properties, compiled from various suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 5-Bromo-2-chloropyridine 1-oxide | [1][2] |

| Synonyms | 5-bromo-2-chloro-1-oxidopyridin-1-ium, 5-Bromo-2-chloropyridine N-oxide | [1][2] |

| CAS Number | 889865-43-4 | [1][2] |

| Molecular Formula | C₅H₃BrClNO | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| Melting Point | 115-119 °C | [1][2] |

| Appearance | Solid (form may vary) | [3] |

Hazard Identification and Safe Handling

5-Bromo-2-chloropyridine 1-oxide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to mitigate risks of exposure and injury.

Summary of Hazards

The compound presents multiple health hazards upon exposure.[4]

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Damage: Causes serious eye damage.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this material.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

-

Body Protection: Wear a lab coat or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator (e.g., N95).[4]

Storage and Handling Protocols

Proper storage and handling are crucial for maintaining the compound's integrity and ensuring laboratory safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress.[4]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[4] All handling should be performed within a chemical fume hood or other ventilated enclosure. Wash hands thoroughly after handling.[4]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Assessment of Thermal Stability and Decomposition Pathway

The Energetic Nature of the N-O Bond

The N-oxide functional group is the most likely site of initial thermal decomposition. The N-O bond is significantly weaker than other bonds within the molecule and can undergo homolytic cleavage to generate radical species. The thermal rearrangement of some substituted pyridine N-oxides is a known reaction pathway.[6] The deoxygenation of pyridine N-oxides is a common transformation, indicating the lability of this bond.[6] This initial decomposition step is often exothermic and can trigger further, more energetic decomposition of the aromatic ring, especially at elevated temperatures.

Influence of Halogen Substituents

The presence of bromine and chlorine atoms on the pyridine ring influences its electronic structure and thermal behavior. Pyrolysis of halogen-containing aromatics can lead to dehalogenation, forming hydrogen halides (HBr, HCl) if a hydrogen source is available.[7][8] In the absence of an external hydrogen source, decomposition can lead to the formation of halogenated radicals and potentially more complex, hazardous byproducts like polyhalogenated pyridines or biphenyls at high temperatures. The thermal decomposition of halogenated polymers, for example, is known to release these halogenated compounds.[9]

Hypothetical Decomposition Pathway

Based on these principles, a plausible, albeit speculative, decomposition pathway can be proposed. It is crucial to recognize this as a theoretical model that requires experimental validation.

-

Initiation: The process likely begins with the homolytic cleavage of the weakest bond, the N-O bond, to form a pyridinyl radical and an oxygen radical.

-

Propagation/Rearrangement: The highly reactive radical species can undergo a series of subsequent reactions. This may include intramolecular rearrangement, dehalogenation (loss of Br• or Cl• radicals), or intermolecular reactions leading to polymerization or char formation.

-

Fragmentation: At higher temperatures, the pyridine ring itself is expected to fragment, potentially yielding smaller molecules such as hydrogen cyanide (HCN), hydrogen halides (HBr, HCl), and various hydrocarbon fragments.[10][11]

Caption: Hypothetical thermal decomposition pathway for 5-Bromo-2-chloropyridine 1-oxide.

Recommended Experimental Protocol for Thermal Hazard Assessment

To definitively characterize the thermal stability and decomposition hazards of 5-Bromo-2-chloropyridine 1-oxide, a systematic experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. These techniques provide critical data on decomposition onset temperature, energy release, and mass loss, which are essential for risk assessment.[1][4][12][13]

Core Principles of Analysis

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[1] It is the primary tool for detecting exothermic (heat-releasing) decomposition events and determining the onset temperature and energy of decomposition (ΔHd).[1][14] For hazard assessment, it is crucial to use high-pressure, sealed crucibles to contain any gases produced and prevent the loss of volatile products, which could lead to an underestimation of the hazard.[1][15]

-

Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] TGA is used to identify the temperatures at which mass loss occurs, corresponding to volatilization or decomposition, and to quantify the amount of non-volatile residue (e.g., char).[12]

Experimental Workflow

The following workflow outlines a robust procedure for assessing the thermal hazards of 5-Bromo-2-chloropyridine 1-oxide.

Caption: Recommended workflow for thermal hazard analysis of 5-Bromo-2-chloropyridine 1-oxide.

Detailed Step-by-Step Methodology

A. Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: In a well-ventilated enclosure (fume hood), carefully weigh 1-5 mg of 5-Bromo-2-chloropyridine 1-oxide into a high-pressure crucible.

-

Crucible Sealing: Hermetically seal the crucible according to the manufacturer's instructions. This step is critical to ensure that decomposition gases are contained, allowing for an accurate measurement of the total energy released.[15]

-

Experimental Program:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Equilibrate the system at ambient temperature (e.g., 30 °C).

-

Ramp the temperature at a slow rate, typically 2-5 °C/min, up to a final temperature of at least 350 °C or until the decomposition event is complete. A slow heating rate enhances the resolution of the onset temperature.[1]

-

Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify any exothermic events (peaks).

-

Determine the extrapolated onset temperature (Tₒ) of the primary exotherm. This represents the lowest temperature at which significant decomposition begins.

-

Integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.

-

B. Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation: Weigh 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).

-

Experimental Program:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a temperature well beyond the DSC exotherm (e.g., 500 °C) at a heating rate of 10 °C/min.

-

Use an inert atmosphere (e.g., nitrogen at 50 mL/min).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Identify the temperature ranges where significant mass loss occurs.

-

Correlate the mass loss steps with the thermal events observed in the DSC thermogram.

-

Determine the percentage of non-volatile residue remaining at the end of the experiment.

-

Preventing Thermal Runaway Reactions

The data obtained from DSC and TGA are fundamental to preventing thermal runaway incidents during chemical synthesis.[18][19][20] A runaway reaction occurs when the heat generated by a process exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[5]

-

Maximum Safe Operating Temperature: The onset temperature (Tₒ) determined by DSC is a critical parameter. All process operations (e.g., reactions, distillations) should be maintained at a temperature significantly below this onset, incorporating a suitable safety margin (e.g., 50-100 °C below Tₒ, depending on the scale and energy of decomposition).

-

Process Control: Understanding the heat of reaction for any desired transformation involving 5-Bromo-2-chloropyridine 1-oxide is essential. This allows for the design of adequate cooling systems to manage the heat output and prevent accumulation.[19][21]

-

Contingency Planning: In case of a cooling failure or other process deviation, emergency procedures, such as a quench system, should be in place to rapidly cool the reaction and halt the progression towards a thermal runaway.[5]

Conclusion

5-Bromo-2-chloropyridine 1-oxide is a valuable synthetic intermediate that must be handled with a high degree of caution due to its inherent chemical hazards and potential for energetic thermal decomposition. While specific decomposition data is sparse, established principles of N-oxide and halogenated aromatic chemistry strongly suggest that the compound is thermally labile. The primary risk stems from the exothermic cleavage of the N-O bond, which can initiate a decomposition cascade.

Therefore, it is imperative that any laboratory or pilot plant planning to use this compound first undertakes a thorough thermal hazard assessment as outlined in this guide. The systematic application of DSC and TGA will provide the necessary data to define safe operating limits, engineer appropriate process controls, and ensure the well-being of all personnel.

References

-

5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sheng, M., Valco, D. J., & López, T. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1870-1881. [Link]

-

Green, S. P., Wheelhouse, K., Payne, A. D., Hallett, J., Miller, P., & Bull, J. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(37), 15798-15802. [Link]

-

Sheng, M., Valco, D. J., & López, T. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Semantic Scholar. Retrieved from [Link]

-

Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved from [Link]

-

Balabanovich, A. I., Hornung, A., Luda, M. P., Koch, W., & Tumiatti, W. (2005). Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process. Environmental Science & Technology, 39(14), 5469-5474. [Link]

-

Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Balabanovich, A. I., Hornung, A., Luda, M. P., Koch, W., & Tumiatti, W. (2005). Pyrolysis Study of Halogen-Containing Aromatics Reflecting Reactions With Polypropylene in a Posttreatment Decontamination Process. PubMed. [Link]

-

Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. Retrieved from [Link]

-

Energetic Materials Management Plan. (2024, July 18). Purdue University. Retrieved from [Link]

-

Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). HSE. Retrieved from [Link]

-

Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Retrieved from [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. Retrieved from [Link]

-

5-Bromo-2-chloropyridine 1-oxide. (n.d.). LookChem. Retrieved from [Link]

-

The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. (n.d.). Journal of the Chemical Society A. Retrieved from [Link]

-

Theoretical study on the thermal decomposition of pyridine. (2025, August 6). ResearchGate. Retrieved from [Link]

-

05 – Energetic Materials: Safety, Storage, and Handling. (n.d.). R + P MESPRO. Retrieved from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Blazso, M., & Bozi, J. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. Current Analytical Chemistry, 7(2), 110-116. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Infinita Lab. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

-

A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA. Retrieved from [Link]

-

Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. Retrieved from [Link]

-

A comparative study of aromatic content in pyrolysis oils from waste plastics and tires. (2024, April 20). NSF Public Access Repository. Retrieved from [Link]

-

A Preliminary Study on the Use of Highly Aromatic Pyrolysis Oils Coming from Plastic Waste as Alternative Liquid Fuels. (2023, September 20). MDPI. Retrieved from [Link]

Sources

- 1. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 2. uah.edu [uah.edu]

- 3. case.edu [case.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cedrec.com [cedrec.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. infinitalab.com [infinitalab.com]

- 14. researchgate.net [researchgate.net]

- 15. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 18. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]

- 19. mt.com [mt.com]

- 20. blog.wika.com [blog.wika.com]

- 21. wjarr.com [wjarr.com]

The Versatile Chemistry of 5-Bromo-2-chloropyridine 1-oxide: A Comprehensive Technical Guide for Researchers

Abstract

5-Bromo-2-chloropyridine 1-oxide is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the interplay between the two distinct halogen substituents and the N-oxide functionality, offer a versatile platform for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 5-bromo-2-chloropyridine 1-oxide. We will delve into the mechanistic nuances of its preparation and explore its utility in key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important intermediate.

Introduction: Unveiling a Key Synthetic Intermediate